Cas no 497-76-7 (Arbutin)

Arbutin 化学的及び物理的性質
名前と識別子
-
- Arbutin
- 4-HYDROXYPHENYL-BETA-D-GLUCOPYRANOSIDE
- ARBUTOSIDE
- B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL
- HYDROQUINONE-BETA-D-GLUCOPYRANOSIDE
- HYDROQUINONE-BETA-D-GLUCOSIDE
- P-ARBUTIN
- URSIN
- UVASOL
- 4-hydroxyphenyl-beta-d-glucopyranosid
- beta-arbutin
- Arbutosie
- Arbutus extract
- Uresol
- ARBUTIN CRYSTALLINE SYNTHETIC
- ARBUTIN:B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL,
- Hydroquinone glucose
- .beta.-D-Glucopyranoside, 4-hydroxyphenyl
- 4-hydroxyphenyl-á-d-glucopyranoside
- hydroquinone O-β-D-glucopyranoside
- ARBUTIN(P) PrintBack
- ARBUTIN(RG)
- 4-Hydroxyphenyl Beta-D-Glucopyranoside
- 4-Hydroxyphenyl β-D-Glucopyranoside
- 4-Hydroxyphenyl-β-D-glucopyranoside
- 4-Hydroxyphenyl-β-D-glucopyranosidep
- hydroquinone O-beta-D-glucopyranoside
- Hydroquinoneβ-D-glucopyranoside
- Hydroquinone-β-D-glucopyranoside
- Hydroquinone-β-D-glucoside
- β-Arbutin
- Hydroquinone β-D-glucopyranoside
- Ursi
- p-Hydroxyphenyl beta-D-glucoside
- p-Hydroxyphenyl beta-D-glucopyranoside
- Hydroquinone-O-beta-D-glucopyranoside
- Hydroquinone
- A-D-glucopyranoside
- C5INA23HXF
- Hydroquinone beta-D-glucopyranoside
- Arbutin, 95%
- 4-Hydroxyphenyl-.beta.-D-glucopyranoside
- Arbutyne
- β - arbutin
- MLS006012040
- p-Hydroxyphenyl ?-D-glucoside
- Hydroquinone ?-D-glucopyranoside
- SMR001215811
- DTXSID20859416
- BCP18027
- SY056800
- NSC4036
- p-Hydroxyphenyl .beta.-D-glucoside
- BDBM50130191
- FT-0622464
- FT-0649357
- CHEMBL79041
- BJRNKVDFDLYUGJ-UHFFFAOYSA-N
- Hydroquinone .beta.-D-glucopyranoside
- SCHEMBL20468232
- .beta.-Arbutin
- BCP18147
- HMS3655F18
- MFCD09838262
- (c) paragraph sign-Arbutin
- 2-Hydroxymethyl-6-(4-hydroxy-phenoxy)-tetrahydro-pyran-3,4,5-triol
- AKOS001581355
- AC-8030
- 4-Hydroxyphenyl .beta.-D-glucopyranoside
- SY051904
- p-Hydroxyphenyl .beta.-D-glucopyranoside
- SCHEMBL36352
- NS00004042
- B2694-078258
- 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
- AKOS021730279
- HMS1648K06
- 4-Hydroxyphenyl hexopyranoside
-
- MDL: MFCD00016915
- インチ: 1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
- InChIKey: BJRNKVDFDLYUGJ-RMPHRYRLSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])O[H]
- BRN: 89673
計算された属性
- せいみつぶんしりょう: 272.089603g/mol
- ひょうめんでんか: 0
- XLogP3: -0.7
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 272.089603g/mol
- 単一同位体質量: 272.089603g/mol
- 水素結合トポロジー分子極性表面積: 120Ų
- 重原子数: 19
- 複雑さ: 279
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- トポロジー分子極性表面積(TPSA): 120
- ひょうめんでんか: 0
- 互変異性体の数: 26
- ぶんしりょう: 272.25
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3582 (rough estimate)
- ゆうかいてん: 197.0 to 202.0 deg-C
- ふってん: 561.6°C at 760 mmHg
- フラッシュポイント: 293.4ºC
- 屈折率: -65.5 ° (C=4, H2O)
- ようかいど: H2O: 50 mg/mL hot, clear
- すいようせい: 10-15 g/100 mL at 20 ºC
- あんていせい: Stable. Hygroscopic - store under dry nitrogen.
- PSA: 119.61000
- LogP: -1.42910
- かんど: Hygroscopic
- じょうきあつ: 2.30X10-12 mm Hg at 25 °C (est)
- マーカー: 773
- 光学活性: [α]/D -64.0±2.0°, c = 3 in H2O
- ひせんこうど: -64 º (c=3)
- ようかいせい: 希酸によって加水分解されやすく、水とエタノールに溶けやすく、クロロホルム、エーテル、二硫化炭素に溶けない
Arbutin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22; S24/25; S36; S26
- 福カードFコード:3-10-23
- RTECS番号:CE8863000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R20/21/22
Arbutin 税関データ
- 税関コード:29389090
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Arbutin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051904-25g |
Arbutin |
497-76-7 | ≥98% | 25g |
¥84.00 | 2024-07-09 | |
ChemScence | CS-3084-5g |
Arbutin |
497-76-7 | ≥98.0% | 5g |
$66.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A828191-100g |
Arbutin |
497-76-7 | 98% | 100g |
¥272.00 | 2022-09-03 | |
LKT Labs | A6804-10 g |
Arbutin |
497-76-7 | ≥98% | 10g |
$138.90 | 2023-07-11 | |
ChemScence | CS-3084-500mg |
Arbutin |
497-76-7 | ≥98.0% | 500mg |
$55.0 | 2022-04-27 | |
abcr | AB136757-25 g |
Arbutin, 95%; . |
497-76-7 | 95% | 25 g |
€66.70 | 2023-07-20 | |
Ambeed | A309050-5g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol |
497-76-7 | 98% | 5g |
$7.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1289953-500g |
b-D-Glucopyranoside, 4-hydroxyphenyl |
497-76-7 | 98% | 500g |
$180 | 2024-06-06 | |
abcr | AB176118-25 g |
4-Hydroxyphenyl beta-D-glucopyranoside, 98%; . |
497-76-7 | 98% | 25 g |
€80.40 | 2023-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051904-100g |
Arbutin |
497-76-7 | ≥98% | 100g |
¥288.00 | 2024-07-09 |
Arbutin サプライヤー
Arbutin 関連文献
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Naricha Pupinyo,Moragot Chatatikun,Anchalee Chiabchalard,Wanida Laiwattanapaisal Analyst 2019 144 290
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Quancheng Zhou,Chuanxing Feng,Zheng Ruan RSC Adv. 2017 7 7914
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Dong-Yang Zhang,Xiao-Hui Yao,Ming-Hui Duan,Meng Luo,Chun-Jian Zhao,Yuan-Gang Zu,Yu-Jie Fu Food Funct. 2015 6 3323
-
Laura C. Finney,Lorna J. Mitchell,Christopher J. Moody Green Chem. 2018 20 2242
-
Mukaidaisi Taiwaikuli,Ting Wang,Kui Chen,Yaoguang Feng,Jiangna Xing,Xin Huang,Na Wang,Lina Zhou,Hongxun Hao CrystEngComm 2023 25 2075
-
Xintong Ma,Shuai Shao,Fengqin Xiao,Hongyin Zhang,Rongrong Zhang,Miao Wang,Guangzhe Li,Mingming Yan RSC Adv. 2021 11 10814
-
Ludovic Dumas,Le?la Bonnaud,Marjorie Olivier,Marc Poorteman,Philippe Dubois Green Chem. 2016 18 4954
-
Dong-Yang Zhang,Xiao-Hui Yao,Ming-Hui Duan,Meng Luo,Wei Wang,Yu-Jie Fu,Yuan-Gang Zu,Thomas Efferth Analyst 2013 138 4631
-
Xiaofeng Li,Haixia Xu,Guanglei Zhao,Hui Wu,Yigang Yu,Furao Lai,Xinglong Xiao RSC Adv. 2018 8 10081
-
Mengjun Wang,Mengke Wang,Feng Zhang,Xingguang Su Analyst 2020 145 5808
Arbutinに関する追加情報
Arbutin and CAS No. 497-76-7: A Comprehensive Overview in Modern Research
Arbutin, chemically identified by the compound code CAS No. 497-76-7, is a naturally occurring polyphenol derivative that has garnered significant attention in the field of pharmaceuticals and cosmetics due to its diverse biological activities. This compound, primarily found in plants such as mountain ash, rowanberry, and uva ursi, has been extensively studied for its potential therapeutic benefits. The molecular structure of Arbutin consists of a glucose moiety linked to a hydroxyphenyl group, which contributes to its unique pharmacological properties.
The chemical formula of Arbutin is C14H10O7, and it is classified as a flavonoid glycoside. Its stability and solubility profile make it an attractive candidate for various applications in drug formulation and cosmetic products. The compound exhibits remarkable antioxidant, anti-inflammatory, and antimicrobial properties, which have been the focus of numerous scientific investigations.
In recent years, the study of Arbutin has been further propelled by advancements in biochemical research. One of the most compelling areas of research involves its role in skin health and pigmentation regulation. Arbutin has been shown to inhibit tyrosinase activity, a key enzyme involved in the melanogenesis pathway. This property makes it a popular ingredient in skincare products designed to reduce hyperpigmentation and treat conditions such as melasma and age spots. The mechanism by which Arbutin achieves this effect involves the downregulation of melanin production, thereby promoting a more even skin tone.
Moreover, recent clinical trials have highlighted the potential of Arbutin as an anti-aging agent. Its ability to neutralize free radicals and reduce oxidative stress has been linked to improvements in skin elasticity and firmness. These findings have spurred interest in developing novel formulations that combine Arbutin with other bioactive compounds to enhance its efficacy. For instance, studies have demonstrated that the synergistic effect of Arbutin with vitamin C can lead to more pronounced anti-aging effects compared to using either compound alone.
The therapeutic applications of Arbutin extend beyond dermatology. Research has also explored its potential in treating various inflammatory conditions and metabolic disorders. For example, studies have indicated that Arbutin may possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, its anti-inflammatory effects have been investigated in the context of chronic inflammatory diseases such as rheumatoid arthritis.
The pharmacokinetics of Arbutin have also been a subject of interest. Upon oral administration, Arbutin is metabolized in the liver through glucuronidation and sulfation pathways, leading to its excretion via bile and urine. This metabolic profile suggests that Arbutin may have a relatively short half-life, necessitating repeated dosing for sustained therapeutic effects. However, ongoing research is exploring ways to optimize delivery systems, such as nanotechnology-based formulations, to enhance bioavailability and prolong systemic exposure.
In the realm of cosmetic science, Arbutin has been incorporated into a wide range of products beyond topical creams and serums. Its stability under various environmental conditions makes it suitable for use in both liquid and solid formulations. Furthermore, its compatibility with other cosmetic ingredients has allowed for the development of multifunctional products that address multiple skin concerns simultaneously.
The safety profile of Arbutin has also been thoroughly evaluated through extensive toxicological studies. These studies have consistently shown that Arbutin is well-tolerated at typical concentrations used in pharmaceuticals and cosmetics. However, as with any bioactive compound, it is essential to monitor for potential adverse reactions, particularly when used at higher concentrations or in individuals with sensitive skin types.
The future direction of research on Arbutin is likely to focus on elucidating its mechanisms of action at a molecular level and identifying new therapeutic applications. Advances in techniques such as high-throughput screening and computational modeling are expected to accelerate the discovery process. Additionally, there is growing interest in exploring the potential benefits of Arbutin for veterinary medicine, given its established safety profile.
In conclusion, Arbutin (CAS No. 497-76-7) is a versatile polyphenol derivative with significant potential in both human health and cosmetic applications. Its multifaceted biological activities make it a valuable compound for addressing various health challenges ranging from skin pigmentation issues to metabolic disorders. As research continues to uncover new insights into its pharmacological properties, it is likely that the applications of Arbutin will expand even further into uncharted territories within medicine and cosmetology.

